2-苯乙基-D9-胺

描述

2-Phenylethylamine is a biogenic amine, crucial in pharmacological practice for its antidepressant properties and treatment of neurological disorders. Its synthesis, molecular structure, and properties have been explored through various studies to understand its applications in different fields excluding drug usage and side effects.

Synthesis Analysis

2-Phenylethylamine can be synthesized through the reduction of phenylacetonitrile with lithium borohydride and decarboxylation of the sodium salt of phenylalanine. This process yields a product that quickly forms an insoluble carbonate in air. The synthesis procedures aim to achieve high purity and yield under mild conditions (ChemChemTech, 2023).

Molecular Structure Analysis

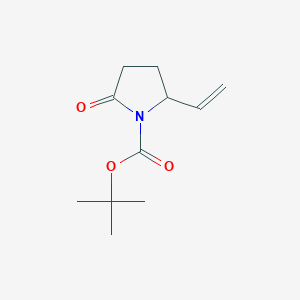

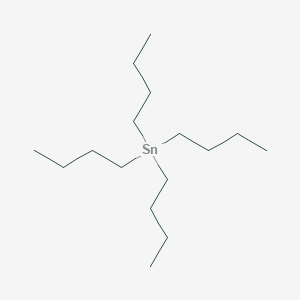

The molecular structure of 2-Phenylethylamine involves a benzene ring attached to an ethylamine chain. Studies using methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have detailed its conformational preferences, demonstrating a balance between gauche (folded) and anti (extended) conformations, influenced by intramolecular interactions such as NH...pi (Physical chemistry chemical physics : PCCP, 2007).

Chemical Reactions and Properties

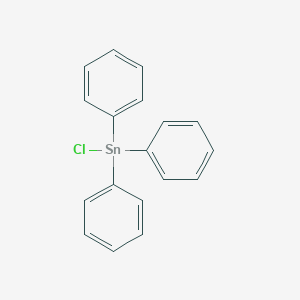

The chemical reactivity of 2-Phenylethylamine includes its participation in cyclopalladation reactions, forming complexes with palladium. These reactions are significant for understanding the compound's behavior towards carbon monoxide and potential for forming various organic compounds (Journal of Organometallic Chemistry, 2007).

科学研究应用

分子结合和合成

研究探索了 2-苯乙胺与 β-环糊精的分子结合,显示出潜在的药理应用,以增加胺的稳定性,促进其在体内的靶向转运,并防止其过早破坏。该胺通过还原和脱羧过程合成,产率约为 45% (ChemChemTech,2023)。

反应性和结构分析

另一项研究重点关注衍生自 1-苯乙基-亚苄基-胺的邻位环钯化合物的合成和反应性,突出了其在产生 2-甲酰基苯甲酸甲酯和其他化合物的羰基反应中的潜力。这项研究展示了苯乙胺衍生物在有机金属化学中的结构和功能多功能性 (《有机金属化学杂志》,2007)。

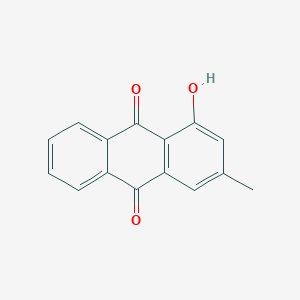

食品化学和健康影响

苯乙胺形成菲丙胺等杂环芳香胺,突出了其在食品化学和潜在健康影响中的重要性。这项研究确定了在熟食中的致突变物质菲丙胺的形成中的前体和中间体,表明了解苯乙胺在饮食环境中的反应的重要性 (《食品化学》,2002)。

机理见解和催化

对用于动态动力学拆分外消旋-1-苯乙胺的化学酶催化剂体系的研究证明了将 MOF 上的 Pd 纳米颗粒与酶聚集体相结合的实用性。这项工作为获得旋光纯产品提供了一种强大的方法,强调了苯乙胺衍生物在合成有机化学中的催化潜力 (《催化杂志》,2019)。

光学和电化学性质

一项关于喹喔啉类胺(包括苯乙胺衍生物)的研究探索了它们的光电化学性质,以用于有机电子学中的潜在应用。通过调节喹喔啉核心上的给体系统,研究人员实现了可调谐的发射性质,突出了苯乙胺衍生物在电子应用新材料开发中的相关性 (《染料和颜料》,2019)。

安全和危害

未来方向

The 2-phenethylamine motif, which includes 2-Phenylethyl-D9-amine, is widely present in nature and has a central role in dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

属性

IUPAC Name |

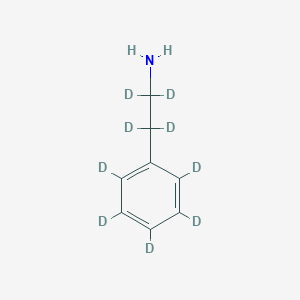

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-NVLGFDPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312092 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylethyl-D9-amine | |

CAS RN |

342611-05-6 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)